

Application Note: Analysis of Boscalid Residue in Grapes by HPLC-UV

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Compound of Interest

Compound Name: *Boscalid*

Cat. No.: *B143098*

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **boscalid** residues in grapes. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with a simple isocratic mobile phase, and detection is performed at 265 nm. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring of **boscalid** residues in grapes to ensure compliance with regulatory limits.

Introduction

Boscalid is a broad-spectrum fungicide widely used in viticulture to protect grapes from diseases such as powdery mildew and bunch rot.[1] Due to its widespread application, monitoring **boscalid** residues in grapes is crucial to ensure consumer safety and adherence to Maximum Residue Limits (MRLs) set by regulatory agencies. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective technique for the analysis of pesticide residues in food matrices.[1][2] This document provides a detailed protocol for the extraction and quantification of **boscalid** in grape samples.

Principle

The method is based on the extraction of **boscalid** from a homogenized grape sample using acetonitrile. The subsequent cleanup, based on the QuEChERS protocol, involves a partitioning step with magnesium sulfate and sodium acetate, followed by dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives like sugars, organic acids, and pigments.[3][4][5] The purified extract is then analyzed by reversed-phase HPLC, where **boscalid** is separated from other components on a C18 column.[2] Quantification is achieved by measuring the absorbance of the analyte at 265 nm and comparing it to a calibration curve prepared from certified reference standards.[2]

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
 - Homogenizer or blender.
 - Centrifuge capable of ≥ 3000 rpm.
 - Vortex mixer.
 - Analytical balance.
 - Syringe filters (0.22 µm or 0.45 µm, PTFE).
 - 50 mL and 15 mL polypropylene centrifuge tubes.
 - Volumetric flasks, pipettes, and standard laboratory glassware.
- Reagents and Standards:
 - **Boscalid** analytical standard ($\geq 98\%$ purity).

- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Magnesium sulfate (anhydrous, analytical grade).
- Sodium acetate (anhydrous, analytical grade).
- Primary Secondary Amine (PSA) sorbent.
- Acetic acid (glacial, analytical grade).
- Methanol (HPLC grade).

Standard Solution Preparation

- Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of **boscalid** standard into a 10 mL volumetric flask and dissolve in methanol or acetonitrile. Store at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 mg/L) by serial dilution of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10-15 g of a representative grape sample into a blender and homogenize to a uniform paste.[\[3\]](#)[\[7\]](#)
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[\[3\]](#)
 - Add 10 mL of acetonitrile (containing 1% acetic acid).[\[4\]](#)
 - Cap the tube and vortex vigorously for 1 minute.
 - Add 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of anhydrous sodium acetate.[\[4\]](#)

- Immediately cap and shake vigorously for 1 minute. This step partitions the aqueous and organic layers and initiates the cleanup.
- Centrifuge at ≥ 3000 rpm for 5 minutes.[\[7\]](#)
- Dispersive SPE (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL centrifuge tube containing 1200 mg of anhydrous MgSO_4 and 400 mg of PSA sorbent.[\[5\]](#)
 - Vortex for 1 minute to disperse the sorbent.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.
- Final Extract:
 - Carefully collect the supernatant.
 - Filter the extract through a $0.22\ \mu\text{m}$ PTFE syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis

- Chromatographic Conditions: The following conditions have been found suitable for the analysis. Method optimization may be required depending on the specific instrumentation and column used.

Parameter	Condition
Column	ODS / C18 (e.g., 250 mm x 4.6 mm, 5 μm) [2]
Mobile Phase	Acetonitrile : Water (e.g., 60:40, v/v), isocratic [2]
Flow Rate	1.0 - 1.5 mL/min [2]
Injection Volume	10 - 20 μL
Column Temperature	Ambient or 30°C
Detection Wavelength	265 nm [2]
Run Time	~10 minutes

Data Presentation

The performance of this method was validated according to standard guidelines. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for Boscalid Analysis

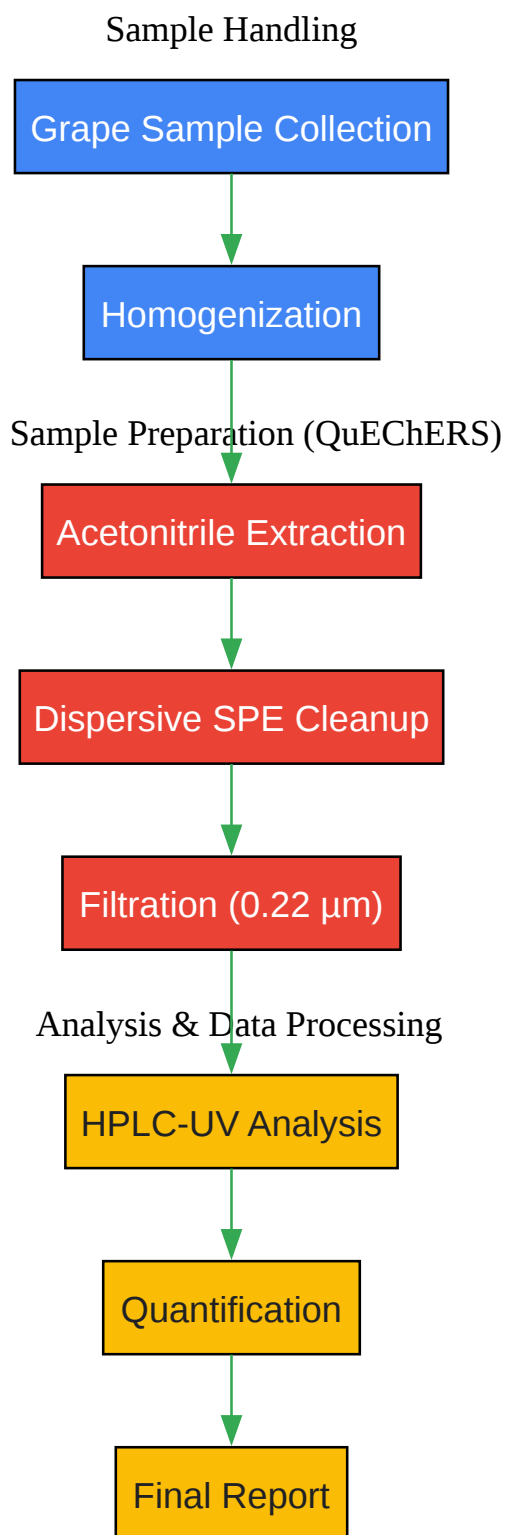
Parameter	Result	Reference
Linearity Range	0.01 - 2.0 mg/kg	[3]
Correlation Coefficient (r^2)	> 0.998	[3]
Limit of Detection (LOD)	0.0084 mg/kg	[2]
Limit of Quantification (LOQ)	0.0280 mg/kg	[2]
Accuracy (Recovery %)	85% - 106%	[2][8]
Precision (RSD %)	< 15%	[2]

Table 2: Summary of Quantitative Performance Data from Literature

Study Focus	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Dried Grapes	0.0084	0.0280	99 - 106	< 1.4	[2]
Grapes	-	0.02	71 - 107	6.8 - 18.1	[9]
Grapes	-	-	74.8 - 100.8	0.7 - 1.7	[7]

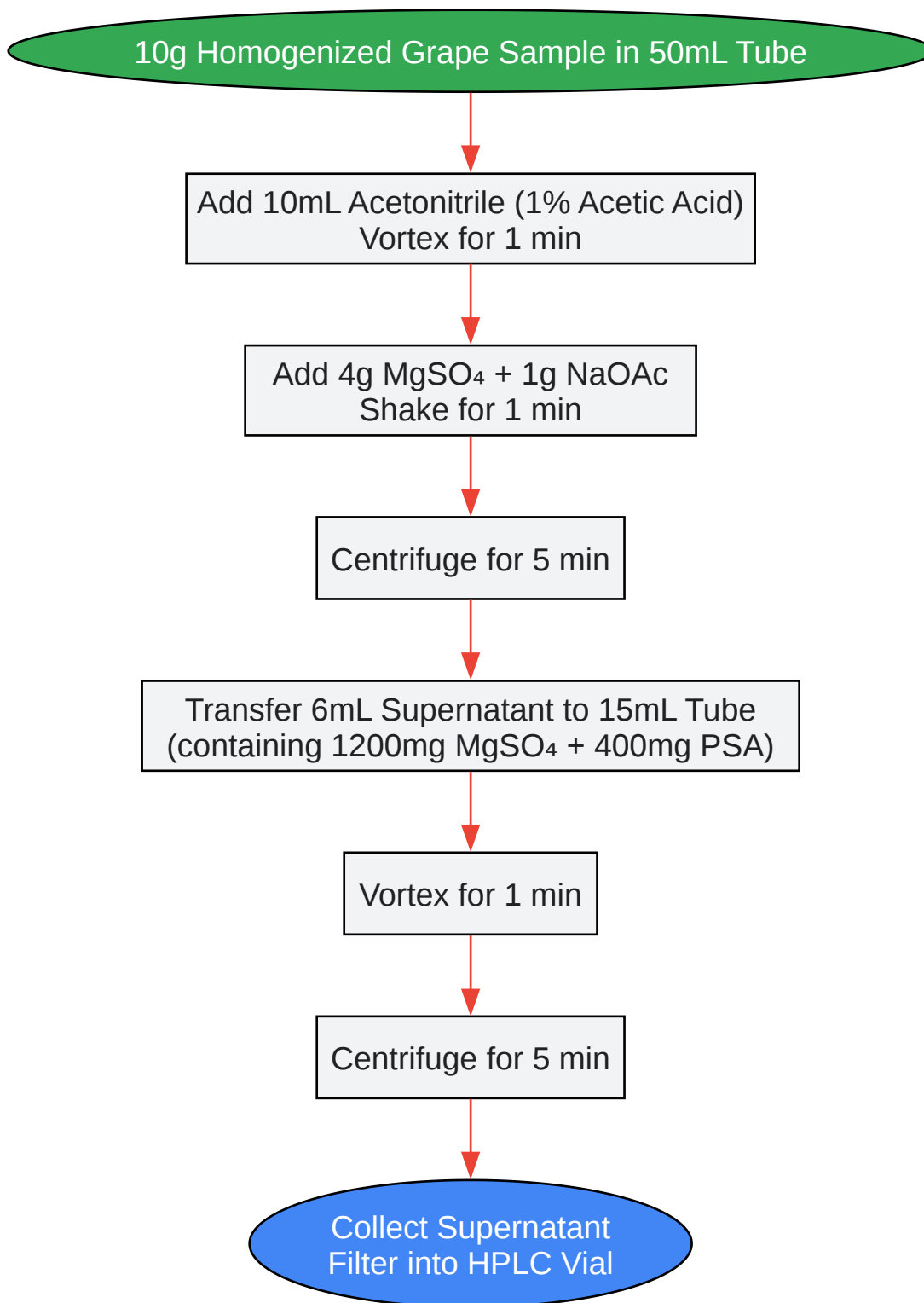
Visualizations

The following diagrams illustrate the logical flow of the analytical procedure.



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Caption: Overall workflow for **boscalid** residue analysis in grapes.



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Caption: Detailed steps of the QuEChERS sample preparation protocol.

Conclusion

The described HPLC-UV method combined with a QuEChERS sample preparation protocol provides a sensitive, accurate, and reliable means for quantifying **boscalid** residues in grapes. The method is straightforward, uses common laboratory reagents and equipment, and is suitable for high-throughput analysis in regulatory and quality control laboratories. The validation data confirms that the method's performance is well within the acceptable limits for pesticide residue analysis.

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